3-(3-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole

CAS No.: 1105223-91-3

Cat. No.: VC4485758

Molecular Formula: C16H13BrN2O3S

Molecular Weight: 393.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105223-91-3 |

|---|---|

| Molecular Formula | C16H13BrN2O3S |

| Molecular Weight | 393.26 |

| IUPAC Name | 3-(3-bromophenyl)-5-[(4-methylphenyl)sulfonylmethyl]-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C16H13BrN2O3S/c1-11-5-7-14(8-6-11)23(20,21)10-15-18-16(19-22-15)12-3-2-4-13(17)9-12/h2-9H,10H2,1H3 |

| Standard InChI Key | KYRNGCIWZIDZCR-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC(=CC=C3)Br |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

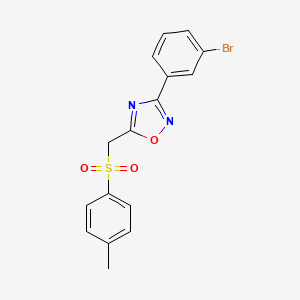

3-(3-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole (CAS: 1105223-91-3) features a five-membered 1,2,4-oxadiazole ring substituted at the 3- and 5-positions. The 3-bromophenyl group introduces aromaticity and halogen-mediated reactivity, while the tosylmethyl (-CHSOCHCH) moiety provides sulfonyl-based polarity and stability. The molecular formula is CHBrNOS, with a molar mass of 393.26 g/mol .

Table 1: Key Chemical Identifiers

Synthesis and Industrial Production

Laboratory Synthesis

The compound is typically synthesized via cyclization reactions. A validated method involves:

-

Precursor Preparation: 3-Bromobenzohydrazide is reacted with tosylmethyl isocyanide.

-

Cyclization: Conducted in dimethylformamide (DMF) with potassium carbonate (KCO) at 80–100°C for 12–24 hours.

-

Purification: Column chromatography using silica gel and ethyl acetate/hexane eluents yields the pure product.

Table 2: Optimal Reaction Conditions

| Parameter | Condition |

|---|---|

| Solvent | DMF |

| Base | KCO |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Yield | 60–75% (reported for analogous syntheses) |

Scalability and Industrial Considerations

Industrial production would require:

-

Continuous Flow Reactors: To enhance heat transfer and reduce reaction time.

-

Solvent Recovery Systems: DMF recycling to minimize environmental impact .

-

Quality Control: HPLC or GC-MS for purity verification (>95% by area).

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution

The bromine atom at the 3-position undergoes aromatic nucleophilic substitution (SAr) under basic conditions. For example, reaction with amines (e.g., piperidine) in DMF at 120°C replaces bromine with amine groups.

Sulfonyl Group Reactivity

The tosylmethyl group participates in:

-

Hydrolysis: Under acidic conditions (HCl/HO, reflux), yielding sulfonic acid derivatives.

-

Reduction: Using LiAlH to produce methylthioether analogs.

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring exhibits stability under mild conditions but undergoes ring-opening in strong acids (e.g., HSO) to form nitrile and amide byproducts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume